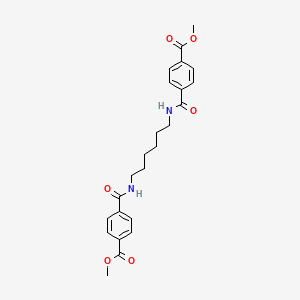
1,1':4',1'':3'',1''':4''',1''''-Quinquephenyl, 5''-(4-biphenylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” is a complex organic compound with the molecular formula C42H30 . It is a derivative of quinquephenyl, which is a type of polyphenyl. Polyphenyls are a class of organic compounds that consist of multiple phenyl groups .
Molecular Structure Analysis
The molecular structure of “1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” is quite complex due to the presence of multiple phenyl rings. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1’:4’,1’‘:3’‘,1’‘’:4’‘’,1’‘’‘-Quinquephenyl, 5’'-(4-biphenylyl)-” can be determined using various analytical techniques. For instance, its molecular weight is 534.688 Da . More detailed properties like melting point, boiling point, solubility, etc., can be determined experimentally .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
1,3,5-Tris(4-biphenylyl)benzene is utilized in the fabrication of high-efficiency OLEDs. Its structure is favorable for creating pyridine-based OLEDs that offer improved performance characteristics .
Adsorption Membranes
This compound can be synthesized into porous aromatic frameworks that are used to develop adsorption membranes. These membranes are significant in treating organic pollutants, providing a means to purify water and air from contaminants .
Metal Organic Frameworks (MOFs)
As a tritopic bridging ligand, 1,3,5-Tris(4-biphenylyl)benzene facilitates the functionalization of polyoxometalate-based MOFs. These frameworks have potential applications in gas storage, gas separation, and catalysis due to their porous structure and high surface area .
Chromatography and Mass Spectrometry
The compound is also relevant in chromatography and mass spectrometry applications. It can be part of the measuring apparatus needed for chromatography or fulfill sample manipulation during mass spectrometry processes .
Anticancer Research
Recent studies have investigated the binding properties of 1,3,5-Tris(4-biphenylyl)benzene derivatives to DNA. This research suggests potential anticancer applications by targeting breast and cervical cancer cell lines .
properties
IUPAC Name |
1,3,5-tris(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSTFBKPNZCNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1':4',1'':3'',1''':4''',1''''-Quinquephenyl, 5''-(4-biphenylyl)- | |
CAS RN |
6326-64-3 |
Source


|
| Record name | NSC30664 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














